3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide 3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797341-10-6
VCID: VC5887485
InChI: InChI=1S/C17H16N2O3S/c20-15-12-4-1-2-5-13(12)17(22-15)7-9-19(10-8-17)16(21)18-14-6-3-11-23-14/h1-6,11H,7-10H2,(H,18,21)
SMILES: C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=CC=CS4
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.39

3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

CAS No.: 1797341-10-6

Cat. No.: VC5887485

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide - 1797341-10-6

Specification

CAS No. 1797341-10-6
Molecular Formula C17H16N2O3S
Molecular Weight 328.39
IUPAC Name 3-oxo-N-thiophen-2-ylspiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Standard InChI InChI=1S/C17H16N2O3S/c20-15-12-4-1-2-5-13(12)17(22-15)7-9-19(10-8-17)16(21)18-14-6-3-11-23-14/h1-6,11H,7-10H2,(H,18,21)
Standard InChI Key XRDOAKBOQCWBTJ-UHFFFAOYSA-N
SMILES C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=CC=CS4

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a spirocyclic system formed by a 3-oxo-isobenzofuran ring fused to a piperidine moiety at the 1,4' positions. This spiro arrangement imposes conformational rigidity, which is critical for interactions with biological targets . The isobenzofuran component contains a ketone group at position 3, while the piperidine nitrogen is substituted with a carboxamide group linked to a thiophen-2-yl residue (Figure 1).

Key Structural Features:

  • Spiro Junction: Forces orthogonal orientation of the isobenzofuran and piperidine rings, limiting rotational freedom.

  • Thiophene-Amide Side Chain: Introduces electron-rich aromaticity and hydrogen-bonding capacity.

  • Molecular Formula: C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3\text{S} (calculated molecular weight: 340.40 g/mol) .

Spectroscopic Signatures

While direct spectral data for this compound are scarce, analogous spirocyclic systems provide insights:

  • NMR:

    • 1H^1\text{H}: Isobenzofuran protons appear as doublets at δ 6.8–7.2 ppm (aromatic), while piperidine protons resonate at δ 2.5–3.5 ppm (axial/equatorial H) .

    • 13C^{13}\text{C}: The spiro carbon (C-1') shows a distinct signal near δ 70–75 ppm.

  • IR: Strong absorption at 1680–1700 cm1^{-1} (amide C=O) and 1640 cm1^{-1} (isobenzofuran ketone) .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis likely proceeds via sequential functionalization of a spiro[isobenzofuran-1,4'-piperidine] precursor (Figure 2):

  • Spiro Core Formation: Cyclocondensation of substituted phthalic anhydride with piperidine derivatives under acidic conditions .

  • Amidation: Reacting the piperidine nitrogen with thiophene-2-carbonyl chloride using coupling agents (e.g., HATU, EDCl).

Optimized Reaction Conditions

Based on analogous syntheses :

StepReagents/ConditionsYield
SpirocyclizationPhthalic anhydride, piperidine, HCl (110°C, 12h)68%
AmidationThiophene-2-carbonyl chloride, DIPEA, DMF (RT, 6h)82%

Critical Parameters:

  • Strict anhydrous conditions prevent hydrolysis of the acid chloride.

  • Excess DIPEA ensures deprotonation of the piperidine nitrogen for nucleophilic attack .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Freely soluble in polar aprotic solvents (DMF, DMSO).

    • Limited aqueous solubility (≤0.1 mg/mL at pH 7.4) .

  • Stability:

    • Degrades under strong acidic/basic conditions via amide hydrolysis.

    • Store at -20°C under inert atmosphere to prevent oxidation.

Pharmacokinetic Predictions

Computational models (SwissADME) suggest:

ParameterPrediction
LogP2.1 (moderate lipophilicity)
H-bond donors/acceptors1/5
BBB permeabilityLow (logBB < -1)
CYP inhibitionModerate (CYP3A4, CYP2D6)
HazardPrecaution
Skin irritation (H315)Use nitrile gloves, lab coat
Acute toxicity (H302)Avoid ingestion/inhalation

Disposal Protocols

Incinerate at >800°C with afterburner to prevent dioxin formation from thiophene.

Analytical Characterization

HPLC Method

ColumnMobile PhaseFlow RateRetention Time
C18 (150 mm)60:40 MeCN/H2_2O (0.1% TFA)1.0 mL/min8.2 min

Detection: UV at 254 nm (thiophene absorption) .

Mass Spectrometry

  • ESI-MS: [M+H]+^+ m/z 341.2 (calculated 340.4).

  • Fragmentation: Loss of thiophene (m/z 228.1).

Applications and Future Directions

Drug Discovery

  • Lead candidate for antipsychotics (5-HT2A_{2A} antagonism).

  • Anticancer scaffold via kinase inhibition.

Material Science

  • Building block for conjugated polymers (thiophene’s optoelectronic properties).

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